N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to a fluorophenyl group and a triazole moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The triazole moiety can be introduced through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For instance, it may act as an irreversible and non-competitive inhibitor of equilibrative nucleoside transporters .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar piperazine and fluorophenyl structure.
1-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: A compound with a piperazine ring and a different aromatic substituent.
Uniqueness
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its combination of a piperazine ring, fluorophenyl group, and triazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c17-13-4-1-2-5-15(13)23-10-8-22(9-11-23)7-3-6-18-16(24)14-12-19-21-20-14/h1-2,4-5,12H,3,6-11H2,(H,18,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOCHKOAIBFBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=NNN=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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